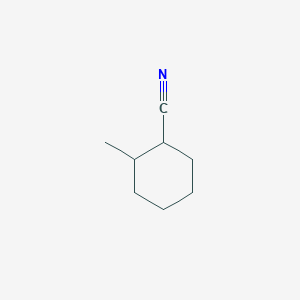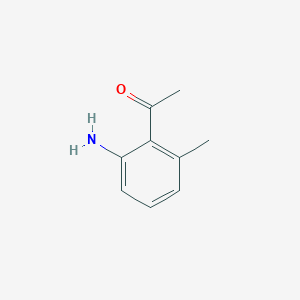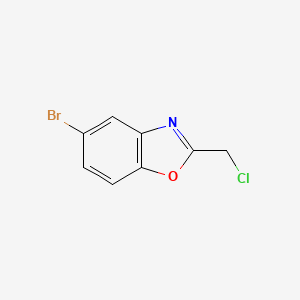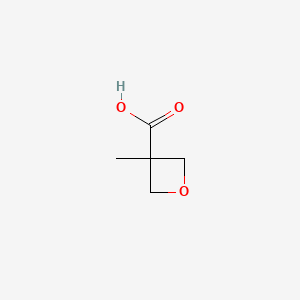
4-Bromo-2-chloro-5-methoxyaniline
概要
説明
4-Bromo-2-chloro-5-methoxyaniline, also known as BCM, is an aromatic amine compound that is widely used in the laboratory for a variety of applications. It is an important building block for the synthesis of other compounds and is used in many scientific research applications.
科学的研究の応用
Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
“4-Bromo-2-chloro-5-methoxyaniline” is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) . ALK is a tyrosine kinase receptor that is often mutated or overexpressed in various types of cancer, and inhibiting its activity is a promising strategy for cancer treatment .
Synthesis of Rho Kinase Inhibitors
This compound is also used in the synthesis of chroman-3-amides, which are potent inhibitors of Rho kinase . Rho kinase is an enzyme that plays a key role in cell motility, proliferation, and apoptosis. Therefore, inhibitors of this enzyme have potential applications in the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurological disorders .
Intermediate in Organic Synthesis
“4-Bromo-2-chloro-5-methoxyaniline” is an important intermediate used in organic synthesis . It can be used in the preparation of various complex organic molecules, contributing to the development of new drugs, agrochemicals, and materials .
Material Science Research
Due to its unique structure, “4-Bromo-2-chloro-5-methoxyaniline” can be used in material science research. It can be used in the synthesis of novel materials with potential applications in areas such as electronics, photonics, and energy storage .
Development of Dyes and Pigments
Aniline derivatives like “4-Bromo-2-chloro-5-methoxyaniline” are often used in the development of dyes and pigments. These compounds can be used to produce a wide range of colors, and have applications in textiles, printing inks, and plastics .
Environmental Science Research
“4-Bromo-2-chloro-5-methoxyaniline” can also be used in environmental science research. For example, it can be used in studies investigating the environmental fate and transport of brominated and chlorinated organic compounds .
特性
IUPAC Name |
4-bromo-2-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPONDACHYKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563898 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98446-54-9 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)



![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)
